α-Rhamnosidase Inhibition: 2-(Hydroxymethyl)piperidin-3-ol vs. 1,6-Dideoxynojirimycin
(2S,3R)-2-(Hydroxymethyl)piperidin-3-ol exhibits competitive inhibition of α-rhamnosidase with a Ki of 16.6 μM, whereas the comparator azasugar 1,6-dideoxynojirimycin (ent-1,6-dDNJ) shows a Ki of 4.2 μM under identical conditions [1].
| Evidence Dimension | Enzyme inhibition constant (Ki) against α-rhamnosidase |
|---|---|
| Target Compound Data | Ki = 16.6 μM |
| Comparator Or Baseline | 1,6-Dideoxynojirimycin (ent-1,6-dDNJ): Ki = 4.2 μM |
| Quantified Difference | Approximately 4-fold difference in Ki; target compound is a moderate inhibitor compared to the potent azasugar. |
| Conditions | α-Rhamnosidase inhibition assay; kinetic parameters determined under identical conditions (pH and temperature not specified in the publication) [1]. |
Why This Matters
This head-to-head data establishes that while 2-(hydroxymethyl)piperidin-3-ol is not a 'potent' inhibitor by iminosugar standards, it possesses a distinct, moderate inhibition profile that may be advantageous in applications where complete enzymatic blockade is undesirable or where a different selectivity window is needed.
- [1] Fairbanks, A.J., et al., Synthesis of, and lack of inhibition of a rhamnosidase by, both enantiomers of deoxyrhamnojirimycin and rhamnolactam: β-mannosidase inhibition by δ-lactams, Tetrahedron, 1992, 48(16), 3365-3376. View Source
